![molecular formula C14H13N3O4 B4281786 N-(2-methoxy-4-nitrophenyl)-N'-phenylurea](/img/structure/B4281786.png)
N-(2-methoxy-4-nitrophenyl)-N'-phenylurea
Overview
Description
N-(2-methoxy-4-nitrophenyl)-N'-phenylurea, commonly known as MNPU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPU is a derivative of phenylurea and is synthesized through a multi-step process.
Scientific Research Applications
MNPU has been extensively studied for its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science. In medicinal chemistry, MNPU has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells. MNPU has also been studied for its potential use as an anti-inflammatory agent and as a treatment for Alzheimer's disease.
In agricultural chemistry, MNPU has been shown to exhibit herbicidal activity by inhibiting the growth of weeds. MNPU has also been studied for its potential use as a fungicide and insecticide.
In material science, MNPU has been studied for its potential use in the development of new materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism of action of MNPU is not fully understood. However, studies have shown that MNPU inhibits the activity of certain enzymes, including topoisomerase II and protein kinase C. MNPU has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
MNPU has been shown to exhibit both biochemical and physiological effects. Biochemically, MNPU inhibits the activity of certain enzymes and induces apoptosis in cancer cells. Physiologically, MNPU has been shown to exhibit herbicidal activity by inhibiting the growth of weeds.
Advantages and Limitations for Lab Experiments
One advantage of using MNPU in lab experiments is its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science. MNPU is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of using MNPU in lab experiments is its potential toxicity, which may require special handling and disposal procedures.
Future Directions
There are several future directions for the study of MNPU. One area of research is the development of MNPU as a potential anticancer agent. Further studies are needed to determine the optimal dosage and administration of MNPU for cancer treatment. Another area of research is the development of MNPU as a potential herbicide and insecticide. Further studies are needed to determine the efficacy of MNPU in controlling weeds and pests. Finally, MNPU's potential applications in material science warrant further investigation, particularly in the development of new materials with unique properties.
Conclusion
In conclusion, MNPU is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MNPU is synthesized through a multi-step process and has been extensively studied for its potential applications in medicinal chemistry, agricultural chemistry, and material science. MNPU's mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions warrant further investigation.
properties
IUPAC Name |
1-(2-methoxy-4-nitrophenyl)-3-phenylurea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O4/c1-21-13-9-11(17(19)20)7-8-12(13)16-14(18)15-10-5-3-2-4-6-10/h2-9H,1H3,(H2,15,16,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPQBOYWWDYPZQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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